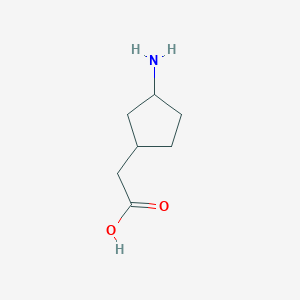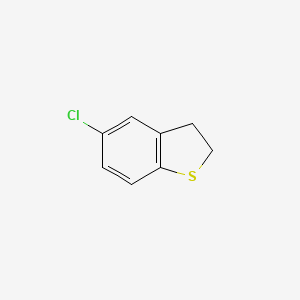
5-Chloro-2,3-dihydro-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,3-dihydro-1-benzothiophene: is a heterocyclic organic compound that features a benzene ring fused to a thiophene ring, with a chlorine atom attached at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydro-1-benzothiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular Friedel-Crafts reaction, where a suitable precursor undergoes cyclization in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-150°C) to facilitate the cyclization.
Solvent: Non-polar solvents like dichloromethane or chloroform.
Catalyst: Aluminum chloride or other Lewis acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters ensures consistent quality and scalability. The process typically includes:
Raw Materials: High-purity starting materials to minimize impurities.
Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.
Purification: Techniques such as distillation or recrystallization to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2,3-dihydro-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different substituents at the benzene ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-Chloro-2,3-dihydro-1-benzothiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 5-Chloro-2,3-dihydro-1-benzothiophene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved often include:
Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or activating their function.
Signal Transduction: It can influence signal transduction pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
5-Chloro-2,3-dihydro-1-benzothiophene can be compared with other benzothiophene derivatives:
2,3-Dihydro-1-benzothiophene: Lacks the chlorine substituent, leading to different reactivity and applications.
5-Bromo-2,3-dihydro-1-benzothiophene: Similar structure but with a bromine atom, which may alter its chemical and biological properties.
5-Methyl-2,3-dihydro-1-benzothiophene: Contains a methyl group instead of chlorine, affecting its steric and electronic characteristics.
Propriétés
Formule moléculaire |
C8H7ClS |
|---|---|
Poids moléculaire |
170.66 g/mol |
Nom IUPAC |
5-chloro-2,3-dihydro-1-benzothiophene |
InChI |
InChI=1S/C8H7ClS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 |
Clé InChI |
HRYMMITWAHVJKM-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=C1C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13520737.png)


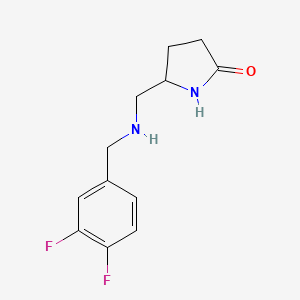

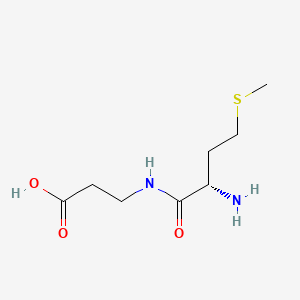
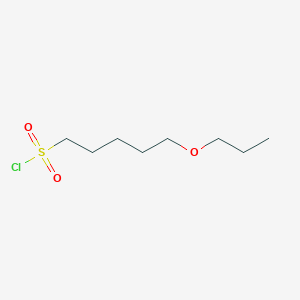
![[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B13520763.png)
![7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13520767.png)
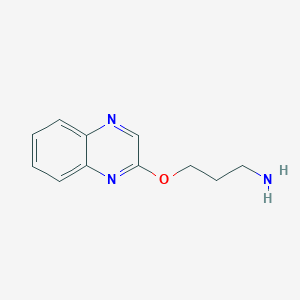
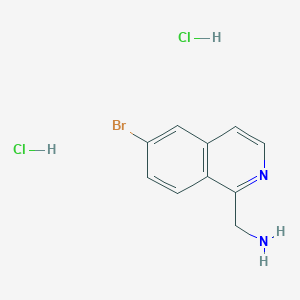
![2-[(3,3-Dimethylbutyl)amino]ethan-1-ol](/img/structure/B13520783.png)
